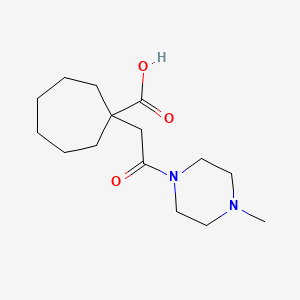

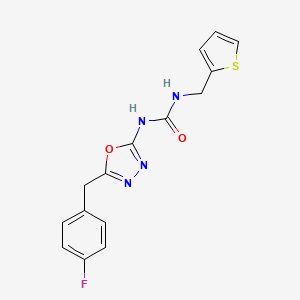

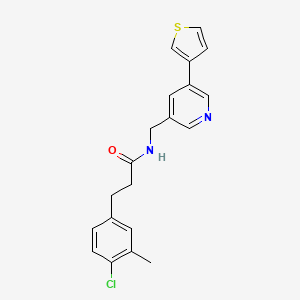

![molecular formula C12H13NOS B2592594 (1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione CAS No. 1807882-40-1](/img/structure/B2592594.png)

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cycloaddition Reactions

The compound has been utilized in cycloaddition reactions, such as the synthesis of 9-aryl-7-oxa-8-azatricyclo[4.3.1.0]deca-2,4,8-trienes by the reaction of benzocyclopropene with benzonitrile oxide, showcasing its potential in creating bridged oxazonine structures (Nitta, Sogo, & Nakayama, 1979).

Structural Synthesis and Analysis

It has been involved in the synthesis of complex molecules, such as 10,11-dimethyl-9-(coumarin-3 -yl)-12-ethoxycarbonyl-8-oxa-10-azatricyclo[7,3,1.02.7]trideca-2,4,6-11-tetraene, where its molecular structure was determined through x-ray crystallography, indicating its utility in detailed structural analysis (Soldatenkov et al., 1996).

Microwave-Assisted Synthesis

The compound has also been synthesized via microwave irradiation in a one-pot, three-component condensation reaction, highlighting a method for efficient and rapid synthesis of oxygen-bridged monastrol analogs with potential applications in medicinal chemistry (Cheng et al., 2012).

Biomass-Derived Synthesis

Research has developed methods for synthesizing tricyclic structures from biomass-derived levulinic acid, showcasing an environmentally friendly approach to generating complex cyclic compounds. This process involves a transition-metal-free, tandem C-N, C-O bond formation reaction, underlining the potential for sustainable chemical synthesis (Jha, Naidu, & Abdelkhalik, 2013).

Surrogate Molecules for Asymmetric Synthesis

The stereochemistry of similar tricyclic compounds has been explored for their potential as surrogates in asymmetric synthesis, providing insights into the synthesis of complex organic molecules with specific chiral centers, crucial for the development of pharmaceuticals and other biologically active compounds (Dixon, McGrath, & O’Brien, 2006).

Safety And Hazards

Future Directions

properties

IUPAC Name |

(1R,9S)-9-methyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NOS/c1-12-7-8(6-11(15)13-12)9-4-2-3-5-10(9)14-12/h2-5,8H,6-7H2,1H3,(H,13,15)/t8-,12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPAGNWZPXFPIS-UFBFGSQYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(CC(=S)N1)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H](CC(=S)N1)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

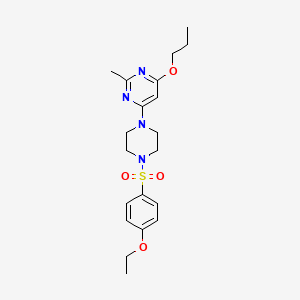

![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2592515.png)

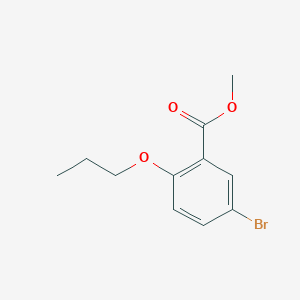

![N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide](/img/structure/B2592520.png)

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/no-structure.png)